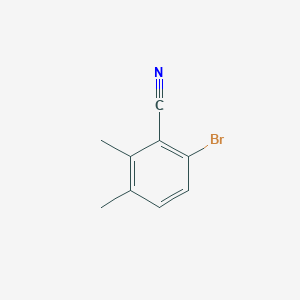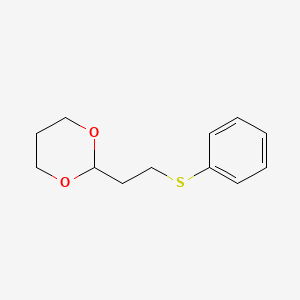
2-(2-(Phenylthio)ethyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Phenylthio)ethyl)-1,3-dioxane is an organic compound that features a dioxane ring substituted with a phenylthioethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Phenylthio)ethyl)-1,3-dioxane typically involves the reaction of 2-(phenylthio)ethanol with 1,3-dioxane under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. The process involves heating the reactants in a suitable solvent, such as ethanol or dichloromethane, and monitoring the reaction progress using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a larger scale.
化学反応の分析
Types of Reactions
2-(2-(Phenylthio)ethyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide; reactions often conducted in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dioxane derivatives.
科学的研究の応用
2-(2-(Phenylthio)ethyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(2-(Phenylthio)ethyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-(Phenylthio)ethanol: A precursor in the synthesis of 2-(2-(Phenylthio)ethyl)-1,3-dioxane.
1,3-Dioxane: The parent compound, which lacks the phenylthioethyl substitution.
Phenylthioacetic acid: Contains a phenylthio group but differs in its overall structure and reactivity.
Uniqueness
This compound is unique due to the combination of the dioxane ring and the phenylthioethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
2-(2-phenylsulfanylethyl)-1,3-dioxane |
InChI |
InChI=1S/C12H16O2S/c1-2-5-11(6-3-1)15-10-7-12-13-8-4-9-14-12/h1-3,5-6,12H,4,7-10H2 |
InChIキー |
LJHNRSGOEKTZFV-UHFFFAOYSA-N |
正規SMILES |
C1COC(OC1)CCSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13653762.png)
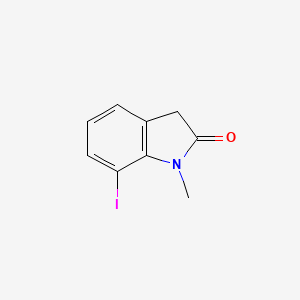


![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)
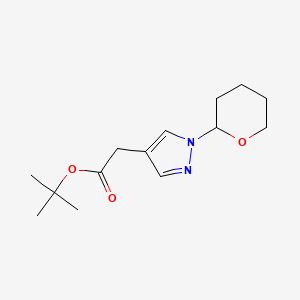
![2-[3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-2-azetidinyl]propanoic acid](/img/structure/B13653790.png)
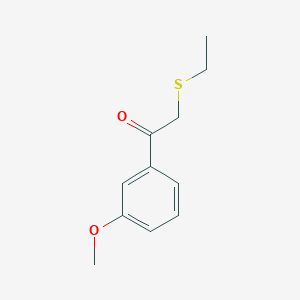

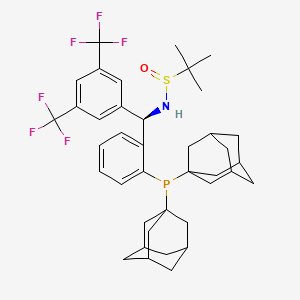
![1,18-Dihydroxy-12-{1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0,4,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13653808.png)
![(S)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13653818.png)
